molecular formula C22H30N2O2S B3015435 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 955534-09-5

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Número de catálogo: B3015435
Número CAS: 955534-09-5
Peso molecular: 386.55
Clave InChI: ROQHSWWEMOWTHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a propyl group at the 1-position and a methanesulfonamide moiety linked via an ethyl chain to the 6-position of the quinoline ring.

Propiedades

IUPAC Name

1-(3-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-3-13-24-14-5-8-21-16-19(9-10-22(21)24)11-12-23-27(25,26)17-20-7-4-6-18(2)15-20/h4,6-7,9-10,15-16,23H,3,5,8,11-14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQHSWWEMOWTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide is C17_{17}H28_{28}N2_{2}O2_{2}S, with a molecular weight of 324.5 g/mol. The compound features a sulfonamide group which is known for its biological activity.

PropertyValue
Molecular FormulaC17_{17}H28_{28}N2_{2}O2_{2}S
Molecular Weight324.5 g/mol
StructureStructure

The biological activity of this compound can be attributed to its interaction with various biological targets. The sulfonamide moiety can inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts biochemical pathways that may be involved in disease processes.

Potential Targets

  • Enzymatic Inhibition : The sulfonamide group can inhibit the activity of carbonic anhydrases and other enzymes.
  • Receptor Modulation : The tetrahydroquinoline structure may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antitumor Activity

Recent studies have suggested that compounds with similar structures show promise as antitumor agents. The ability to modulate cellular pathways could lead to apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamides against Gram-positive and Gram-negative bacteria. While N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide was not directly tested, its structural analogs demonstrated significant activity against resistant strains .
  • Antitumor Mechanisms : In vitro studies on related compounds revealed that they induce cell cycle arrest and apoptosis in cancer cell lines. These findings suggest that N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide could share similar mechanisms .
  • Neuropharmacological Effects : Given the tetrahydroquinoline structure's association with neuroactive properties in other compounds, preliminary research indicates potential effects on neurotransmitter systems. Further investigation is required to elucidate these effects .

Comparación Con Compuestos Similares

Target Compound :

  • Core: 1,2,3,4-Tetrahydroquinoline with a 1-propyl substituent.
  • Linker : Ethyl chain at the 6-position.
  • Terminal Group : m-Tolyl methanesulfonamide.

Analog 1: 6-Amino-1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-3,4-Dihydroquinolin-2(1H)-one (24)

  • Core: 3,4-Dihydroquinolin-2(1H)-one (lacking the fully saturated tetrahydroquinoline ring).
  • Linker : Ethyl chain with a pyrrolidinyl substituent.
  • Terminal Group: Amino group at the 6-position.
  • Synthesis : Hydrogenation of a nitro precursor (72.9% yield).

Analog 2: N-(1-(2-(Dimethylamino)ethyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide (26)

  • Core: 1,2,3,4-Tetrahydroquinolin-2-one.
  • Linker: Ethyl chain with dimethylamino substituent.
  • Terminal Group : Thiophene-2-carboximidamide.
  • Synthesis : Reaction with methylthio thioimidate hydroiodide (56% yield).

Analog 3 : A61603 (N-(5-[4,5-Dihydro-1H-Imidazol-2-yl]-2-Hydroxy-5,6,7,8-Tetrahydronaphthalen-1-yl)Methanesulfonamide Hydrochloride)

  • Core : Tetrahydronaphthalene with a dihydroimidazolyl group.
  • Terminal Group : Methanesulfonamide.
  • Activity: α1A-Adrenoceptor agonist.

Key Differences :

  • The target compound employs a fully saturated tetrahydroquinoline core, whereas analogs like 24 and 26 feature ketone or carboximidamide groups, altering electronic properties.
  • The m-tolyl sulfonamide in the target contrasts with thiophene carboximidamide (26) or amino groups (24), impacting polarity and receptor interaction.
  • A61603 shares the methanesulfonamide group but uses a tetrahydronaphthalene core, demonstrating how core structure dictates target selectivity.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~430 ~3.5 <0.1 (Low) 1-Propyl, m-tolyl sulfonamide
Analog 24 ~317 ~2.8 0.5–1.0 Pyrrolidinyl ethyl, amino
Analog 26 ~387 ~3.2 0.2–0.5 Dimethylamino ethyl, thiophene
A61603 ~368 ~2.1 >1.0 Dihydroimidazolyl, hydroxy

Observations :

  • The target compound exhibits higher molecular weight and logP than A61603 , suggesting reduced aqueous solubility but enhanced membrane permeability.
  • Analog 24’s amino group and Analog 26’s thiophene moiety increase polarity compared to the target’s m-tolyl group.

Inferences :

  • However, the tetrahydroquinoline core could shift selectivity toward other GPCR subtypes.
  • Analog 26 ’s thiophene group is associated with kinase inhibition in other contexts, highlighting how terminal group modifications diversify applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.